(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
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Overview
Description
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, a dioxane ring, and an aza-spirodecane moiety
Preparation Methods
The synthesis of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a benzylamine derivative with a dioxane precursor under specific conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, such as reduction or alkylation, to introduce the methanol group
Chemical Reactions Analysis
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Researchers use it to investigate the biological activity of spirocyclic compounds and their potential as therapeutic agents.
Medicine: It is explored for its potential pharmacological properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol can be compared to other spirocyclic compounds, such as:
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]decane): Lacks the methanol group, making it less reactive in certain chemical reactions.
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-ethanol: Similar structure but with an ethanol group instead of methanol, affecting its solubility and reactivity.
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-amine: Contains an amine group, which can participate in different types of chemical reactions compared to the methanol group. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(8-benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-12-14-11-16(10-13-4-2-1-3-5-13)7-6-15(14)18-8-9-19-15/h1-5,14,17H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBVGVADXUSNKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C12OCCO2)CO)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393679 |
Source
|
Record name | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64996-15-2 |
Source
|
Record name | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8-BENZYL-1,4-DIOXA-8-AZA-SPIRO(4.5)DEC-6-YL)-METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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